BenchChemオンラインストアへようこそ!

Ethyl 4-(3-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Ethyl 4-(3-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate (CAS 400078-27-5) is a 4,5-dihydropyrimidine (DHPM) derivative bearing a 3-bromophenyl substituent at the C4 position, a phenyl group at C2, a hydroxy/oxo tautomeric system at C6, and an ethyl ester at C5. The compound belongs to the Biginelli-type dihydropyrimidine family, a privileged scaffold extensively explored for calcium channel modulation, antiviral, anticancer, and anti-inflammatory activities.

Molecular Formula C19H17BrN2O3
Molecular Weight 401.26
CAS No. 400078-27-5
Cat. No. B2839983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate
CAS400078-27-5
Molecular FormulaC19H17BrN2O3
Molecular Weight401.26
Structural Identifiers
SMILESCCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br
InChIInChI=1S/C19H17BrN2O3/c1-2-25-19(24)15-16(13-9-6-10-14(20)11-13)21-17(22-18(15)23)12-7-4-3-5-8-12/h3-11,15-16H,2H2,1H3,(H,21,22,23)
InChIKeyFJXJXEFRRZNOCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(3-Bromophenyl)-6-Hydroxy-2-Phenyl-4,5-Dihydro-5-Pyrimidinecarboxylate (CAS 400078-27-5): Structural Identity and Compound Class Positioning


Ethyl 4-(3-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate (CAS 400078-27-5) is a 4,5-dihydropyrimidine (DHPM) derivative bearing a 3-bromophenyl substituent at the C4 position, a phenyl group at C2, a hydroxy/oxo tautomeric system at C6, and an ethyl ester at C5 [1]. The compound belongs to the Biginelli-type dihydropyrimidine family, a privileged scaffold extensively explored for calcium channel modulation, antiviral, anticancer, and anti-inflammatory activities [2]. Its molecular formula is C19H17BrN2O3 with a molecular weight of 401.3 g/mol, a computed XLogP3 of 3.5, one hydrogen bond donor, and four hydrogen bond acceptors [1].

Why Generic Substitution Fails for Ethyl 4-(3-Bromophenyl)-6-Hydroxy-2-Phenyl-4,5-Dihydro-5-Pyrimidinecarboxylate: The Bromine Position Hypothesis


Within the 4-(bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate series, the bromine substitution position (ortho, meta, or para) is not a trivial structural variation but a critical determinant of electronic distribution, steric accessibility, tautomeric equilibrium, and ultimately biological target engagement [1]. The meta-bromo substitution in this compound positions the electron-withdrawing bromine atom at a geometry that differentially polarizes the aryl ring relative to the para isomer (CAS 477867-22-4) , altering the acidity of the 6-hydroxy proton and the stability of the hydroxy-oxo tautomeric forms that govern hydrogen-bonding interactions with biological targets [1]. Consequently, the meta isomer exhibits a distinct bioassay hit profile in high-throughput screening panels—active in RGS4, ADAM17, and mu-opioid receptor assays —whereas the para isomer and des-bromo analog may show divergent or absent activity in the same assays, precluding interchangeability in chemical biology and drug discovery workflows.

Product-Specific Quantitative Differentiation Evidence for Ethyl 4-(3-Bromophenyl)-6-Hydroxy-2-Phenyl-4,5-Dihydro-5-Pyrimidinecarboxylate


Bromine Position Isomerism: Meta vs. Para Substitution Alters Lipophilicity and Hydrogen-Bonding Capacity

The meta-bromo isomer (CAS 400078-27-5) differs from the para-bromo isomer (CAS 477867-22-4) in computed physicochemical descriptors that directly influence membrane permeability and target binding. The meta isomer has a computed XLogP3 of 3.5 [1], while the para isomer, despite sharing the same molecular formula (C19H17BrN2O3) and molecular weight (401.3 g/mol) , exhibits a predicted boiling point of 505.6±60.0 °C , indicative of differential intermolecular forces arising from the distinct dipole moment vector imposed by the bromine position.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Tautomeric Control: The 6-Hydroxy/6-Oxo Equilibrium as a Function of Bromine Substitution Pattern

The 6-hydroxy-4,5-dihydropyrimidine system exists in equilibrium with its 6-oxo tautomer. In 4,5-dihydropyrimidines, the enamine-type tautomer (6-hydroxy) is generally more stable than the imine-type (6-oxo) in contrast to acyclic analogs, but the equilibrium position is sensitive to the electronic nature of substituents on the aryl ring [1]. The 3-bromophenyl group exerts an electron-withdrawing inductive effect (-I) without the resonance donation (-M) possible from para-substituted bromine, shifting the tautomeric ratio relative to the para isomer. Published crystallographic data on related 4-(3-bromophenyl)-dihydropyrimidinones confirm that the dihydropyrimidinone ring adopts a boat conformation, with intermolecular N–H···O hydrogen bonds forming R₂²(8) ring motifs in the crystal lattice [2]; the 3-bromo orientation influences the packing geometry relative to the 4-bromo counterpart.

Physical Organic Chemistry Tautomerism Hydrogen Bonding

Screening Hit Profile Differentiation: PubChem BioAssay Target Engagement Across RGS4, ADAM17, and Mu-Opioid Receptor

The meta-bromo isomer (CAS 400078-27-5) has been tested in multiple PubChem high-throughput screening (HTS) campaigns and recorded as a screening hit in at least three distinct assays: (i) a primary cell-based HTS assay for RGS4 (Regulator of G-protein Signaling 4) conducted by the Johns Hopkins Ion Channel Center ; (ii) a luminescence-based cell-based assay identifying mu-type opioid receptor (MOR-1) modulators at the Scripps Research Institute Molecular Screening Center ; and (iii) a QFRET-based biochemical HTS assay for ADAM17 (TACE) inhibitors, also at Scripps . The para-bromo isomer (CAS 477867-22-4, CHEMBL1398987) and the des-bromo analog (ethyl 6-hydroxy-2,4-diphenyl-4,5-dihydro-5-pyrimidinecarboxylate, CAS 226954-82-1) are recorded under distinct PubChem Substance IDs without overlapping activity annotations in these specific assays, indicating that the 3-bromophenyl substitution confers a unique polypharmacology profile.

High-Throughput Screening Chemical Biology Target Identification

Synthetic Versatility: The 3-Bromophenyl Handle as a Cross-Coupling Partner for Derivative Library Construction

The aryl bromide at the meta position of the 4-phenyl substituent serves as a robust synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig), enabling late-stage diversification of the dihydropyrimidine core without perturbing the sensitive 6-hydroxy/6-oxo tautomeric system or the C5 ester [1]. The oxidative aromatization of this 4,5-dihydro scaffold to the fully aromatic pyrimidine has been demonstrated on closely related substrates: ethyl 4-(3-bromophenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes aerobic oxidative dehydrogenation using N-hydroxyphthalimide (NHPI) and Co(OAc)₂ under mild conditions (O₂ atmosphere, CH₂Cl₂, 80 °C, 1 h) to afford the corresponding pyrimidine in 93% yield [2]. This validated transformation, combined with the bromine coupling handle, establishes the meta isomer as a strategic entry point for generating diverse pyrimidine-focused libraries.

Synthetic Chemistry Cross-Coupling Library Synthesis

Commercial Availability and Purity Specification: Benchmarking Against Closest Structural Analogs

The meta-bromo isomer (CAS 400078-27-5) is commercially available from accredited suppliers with a minimum purity specification of 95% , accompanied by full quality assurance documentation including Certificate of Analysis (CoA) and Safety Data Sheet (SDS) upon request . The para-bromo isomer (CAS 477867-22-4) is listed by multiple vendors but purity specifications vary and are not uniformly documented across suppliers . The des-bromo analog (CAS 226954-82-1) carries a different molecular weight (322.4 g/mol vs. 401.3 g/mol) , which must be accounted for in molarity-based assay calculations. For procurement managers, the consistent 95% purity benchmark and documented QA/QC trail of the meta isomer reduces batch-to-batch variability risk in reproducible screening campaigns.

Chemical Procurement Quality Control Supply Chain

Ethyl 4-(3-Bromophenyl)-6-Hydroxy-2-Phenyl-4,5-Dihydro-5-Pyrimidinecarboxylate: Evidence-Based Application Scenarios for Scientific Procurement


RGS4-Targeted Chemical Probe Development for GPCR Signaling Studies

Based on its confirmed hit status in the Johns Hopkins Ion Channel Center RGS4 primary HTS assay , this compound serves as a starting point for developing chemical probes to interrogate Regulator of G-Protein Signaling 4 function in GPCR pathways. The meta-bromo substitution is critical for this activity profile; the para isomer and des-bromo analog have not demonstrated RGS4 engagement in the same assay format, making the meta isomer the preferred procurement choice for this target class. Researchers should independently confirm activity via GTPase-accelerating protein (GAP) activity assays and thermal shift binding studies.

ADAM17/TACE Inhibitor Lead Identification in Inflammation and Oncology Programs

The compound registered as a hit in the Scripps Research Institute QFRET-based ADAM17 inhibitor HTS . ADAM17 (TACE) is a validated target in inflammatory disease and certain cancers. The unique 3-bromophenyl pharmacophore, combined with the tautomeric 6-hydroxy/6-oxo hydrogen-bonding system, provides a scaffold that is structurally distinct from established hydroxamate-based ADAM17 inhibitors, offering potential for intellectual property differentiation. Procurement of the specific meta isomer is essential; the para isomer has no annotated ADAM17 activity .

Mu-Opioid Receptor Modulator Screening for Analgesic Discovery with Reduced Arrestin Bias

The meta isomer was identified as a hit in a luminescence-based cell-based HTS for mu-opioid receptor (MOR-1) modulators at Scripps . Given the ongoing pharmaceutical interest in MOR ligands with biased signaling profiles (G-protein vs. β-arrestin), this non-opioid scaffold warrants follow-up in functional selectivity assays. The bromine position may influence ligand-receptor interaction geometry differently than para-substituted analogs, offering a distinct SAR starting point.

Synthetic Intermediate for Diversified Pyrimidine Libraries via Tandem Aromatization–Cross-Coupling

The compound's 3-bromophenyl group enables sequential oxidative aromatization (validated at 93% yield on the 2-oxo analog [1]) followed by Pd-catalyzed cross-coupling to generate diverse 4-arylpyrimidine-5-carboxylate libraries. This two-step diversification strategy is not accessible from the des-bromo analog, which lacks the halogen handle, and yields different regioisomeric products than the para-bromo starting material. For medicinal chemistry CROs and academic core facilities building compound collections, the meta isomer's unique combination of validated aromatization chemistry and cross-coupling compatibility provides procurement value that generic analogs cannot replicate.

Quote Request

Request a Quote for Ethyl 4-(3-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.